molecular formula C17H13N3O B10813892 N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide

Cat. No.: B10813892
M. Wt: 275.30 g/mol
InChI Key: UAEGGEREJXLIBW-UNOMPAQXSA-N
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Description

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide is a complex organic compound that features a naphthalene ring fused to a pyridine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide typically involves the condensation of naphthalen-1-ylmethylideneamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-benzylideneamino]pyridine-4-carboxamide
  • N-[(Z)-phenylmethylideneamino]pyridine-4-carboxamide
  • N-[(Z)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide

Uniqueness

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,20,21)/b19-12-

InChI Key

UAEGGEREJXLIBW-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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